2-(4-Bromophenyl)furo[3,2-b]pyridine
CAS No.:
Cat. No.: VC18591978
Molecular Formula: C13H8BrNO
Molecular Weight: 274.11 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Bromophenyl)furo[3,2-b]pyridine -](/images/structure/VC18591978.png)
Specification
Molecular Formula | C13H8BrNO |
---|---|
Molecular Weight | 274.11 g/mol |
IUPAC Name | 2-(4-bromophenyl)furo[3,2-b]pyridine |
Standard InChI | InChI=1S/C13H8BrNO/c14-10-5-3-9(4-6-10)13-8-11-12(16-13)2-1-7-15-11/h1-8H |
Standard InChI Key | OBAAQWGMAOCDKB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C(O2)C3=CC=C(C=C3)Br)N=C1 |
Introduction
Structural and Chemical Characteristics
Core Architecture
The molecule consists of a fused furan (oxygen-containing) and pyridine (nitrogen-containing) ring system, with a bromine atom at the para position of the phenyl group. This arrangement creates a planar, conjugated system that influences electronic properties and intermolecular interactions .
Physicochemical Properties
Key properties include:
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₃H₈BrNO | |
Molecular Weight | 282.11 g/mol | |
LogP (XLOGP3) | 3.32 | |
Solubility (ESOL) | 0.0234 mg/mL (moderately soluble) | |
CYP Inhibition | CYP1A2 and CYP2C19 inhibitor |
The bromine atom enhances electrophilic reactivity, enabling participation in Suzuki-Miyaura and Ullmann-type couplings .
Synthetic Methodologies
Copper-Mediated Cyclization
Furo[3,2-b]pyridine scaffolds can be assembled via copper-mediated oxidative cyclization, as demonstrated in related compounds . For 2-(4-bromophenyl) derivatives, this approach may involve halogenated precursors and aryl Grignard reagents.
Green Synthesis Approaches
Microwave-assisted and solvent-free protocols have been reported for analogous furopyridines, reducing reaction times from hours to minutes . Such methods could be adapted for this compound to improve sustainability.
Biological Activities and Mechanisms
Kinase Inhibition
The furo[3,2-b]pyridine core exhibits selective inhibition of CLK (cdc-like kinases), with IC₅₀ values in the nanomolar range. Substitutions at the 3- and 5-positions modulate selectivity and potency .
Hedgehog Pathway Modulation
Derivatives lacking kinase inhibitory activity show sub-micromolar efficacy in Hedgehog signaling, a pathway implicated in cancer and developmental disorders .
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The compound’s balance of lipophilicity (LogP ≈ 3.3) and solubility makes it a promising scaffold for CNS-targeted drugs, supported by its BBB permeability prediction .
Fluorescent Probes
Analogous furopyridines are used as fluorescent probes due to their rigid, conjugated structures . The bromine atom allows further functionalization with fluorophores via cross-coupling.
Comparative Analysis with Structural Analogs
Compound | Structural Variation | Key Difference |
---|---|---|
2-(4-Chlorophenyl) derivative | Cl instead of Br | Lower reactivity; reduced LogP (3.15) |
5-Methylfuro[3,2-b]pyridine | Methyl substituent | Increased steric hindrance |
Furo[2,3-b]pyridine | Different ring fusion | Altered electronic conjugation |
The bromophenyl variant’s superior halogen bonding capacity enhances interactions with biological targets compared to chloro or methyl analogs .
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